molecular formula C12H12N2O2S B12926556 6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 828253-57-2

6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12926556
CAS No.: 828253-57-2
M. Wt: 248.30 g/mol
InChI Key: TVZRBAMRINRJIA-UHFFFAOYSA-N
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Description

6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a dihydropyrimidinone derivative characterized by a 4-methylphenoxymethyl substituent at position 6 and a thione (sulfanylidene) group at position 2. This scaffold is part of a broader class of pyrimidinones, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

CAS No.

828253-57-2

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

6-[(4-methylphenoxy)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H12N2O2S/c1-8-2-4-10(5-3-8)16-7-9-6-11(15)14-12(17)13-9/h2-6H,7H2,1H3,(H2,13,14,15,17)

InChI Key

TVZRBAMRINRJIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC(=O)NC(=S)N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Position 6 Substitutions

The substituent at position 6 significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Position 6 Substitutions and Physical Properties
Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity
6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one 4-Methylphenoxymethyl C₁₃H₁₄N₂O₂S 262.33 Not reported Not reported Not reported
6-(p-Tolylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1b) p-Tolylamino C₁₁H₁₁N₃OS 234.07 256.6–257.1 91.8 Anticancer (theoretical)
6-((4-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1c) 4-Methoxyphenylamino C₁₁H₁₁N₃O₂S 250.07 269.7–270.1 94.1 Anticancer (theoretical)
6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Propylthiouracil) Propyl C₇H₁₀N₂OS 170.23 218–220 (decomp.) Not reported Antithyroid (clinical use)
6-(5-Bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 5-Bromofuran-2-yl C₈H₅BrN₂O₂S 273.11 Not reported Not reported Not reported

Key Observations :

  • Amino vs. Alkyl/Aryloxy Groups: Amino-substituted derivatives (e.g., 1b, 1c) exhibit higher melting points (>250°C) compared to alkyl or aryloxy analogs, likely due to enhanced hydrogen bonding .
  • Biological Activity: Propylthiouracil’s antithyroid activity underscores the impact of small alkyl groups, while amino-substituted analogs are theorized for anticancer applications .

Key Observations :

  • Green Catalysis: Zeolite-nano Au enables efficient cyclocondensation with high yields (80–92%) and recyclability, highlighting advancements in sustainable synthesis .
  • Alkylation Reactions : Benzylation of the thione group (e.g., in ) demonstrates the reactivity of position 2 for functionalization.
Antimicrobial Activity:
  • Au(III) Complex of 6-Methyl-2-thioxo-dihydropyrimidin-4(1H)-one : Exhibits enhanced antimicrobial activity compared to the free ligand, likely due to bidentate coordination via sulfur and nitrogen atoms .
  • Propylthiouracil: No direct antimicrobial data reported, but its clinical use emphasizes substituent-driven target specificity .
Anticancer Potential:
  • Derivatives with extended conjugation (e.g., pyrimido[4,5-d]pyrimidines) show CDK2 inhibitory activity, suggesting structural expansion at position 6 or 2 enhances kinase targeting .

Preparation Methods

Reaction Components and Conditions

The core 2,3-dihydropyrimidin-4(1H)-one structure is commonly synthesized via a Biginelli-type reaction, a one-pot multi-component condensation involving:

  • An aldehyde (aromatic or substituted, e.g., 4-methylbenzaldehyde)
  • A β-ketoester or equivalent (e.g., ethyl acetoacetate)
  • Urea or thiourea (to introduce the 2-thioxo group)

This reaction is catalyzed by acid or heterogeneous catalysts under solvent-free or green chemistry conditions.

Green Catalysis Example

A notable green synthesis uses cuttlebone powder as a natural, recyclable heterogeneous catalyst under solvent-free conditions. The cuttlebone catalyst is prepared by washing and drying, then used to catalyze the condensation of aldehydes, ethyl acetoacetate, and urea/thiourea to yield dihydropyrimidinones with high efficiency and yields (typically >80%).

Parameter Typical Condition Outcome
Catalyst Cuttlebone powder (natural, reusable) High yield, eco-friendly
Temperature ~100 °C Short reaction time (~1-3 hours)
Solvent Solvent-free Simplified work-up
Substrate scope Aromatic aldehydes (e.g., 4-methylbenzaldehyde) Broad, good functional group tolerance

Alternative and Supporting Methods

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate the multi-component condensation and alkylation steps, reducing reaction times from hours to minutes while maintaining or improving yields and purity.

Use of Recyclable Catalysts

Besides cuttlebone, other heterogeneous catalysts such as zeolites, clays, or metal-organic frameworks have been explored to promote the condensation step, aligning with green chemistry principles.

Summary Table of Preparation Methods

Step Methodology Catalyst/Conditions Yield Range (%) Notes
Dihydropyrimidinone core One-pot multi-component condensation Cuttlebone powder, solvent-free, 100 °C 80-95 Eco-friendly, recyclable catalyst
6-Substituent alkylation Nucleophilic substitution K2CO3 base, 4-methylphenoxymethyl halide, DMF, 50-80 °C 70-90 Phase transfer catalyst optional
Microwave-assisted synthesis Both steps under microwave irradiation Microwave reactor, solvent varies 85-95 Reduced reaction time, energy efficient

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